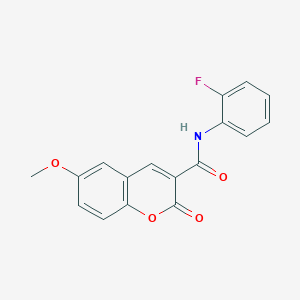

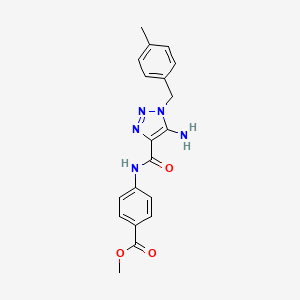

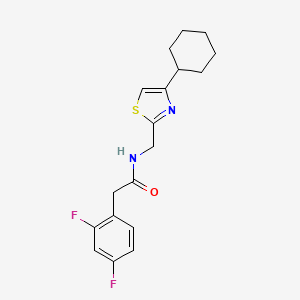

N,N,4-三苯基哌嗪-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

Anti-Tubercular Agents

N,N,4-triphenylpiperazine-1-carboxamide: derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations indicating their efficacy. The non-toxic nature to human cells makes them promising candidates for further development as therapeutic agents .

Organic Light-Emitting Devices (OLEDs)

Derivatives of N,N,4-triphenylpiperazine-1-carboxamide have been utilized in the synthesis of n-type triphenylpyridine derivatives. These derivatives exhibit good thermal properties and efficient deep-blue emissions, making them suitable for use in OLEDs as electron-transporting and hole-blocking materials. Their high glass transition temperatures and electron mobilities favor their application in creating devices with higher efficiency and better color purity .

Drug Discovery

Piperazine, a core component of N,N,4-triphenylpiperazine-1-carboxamide , ranks as the third most common nitrogen heterocycle in drug discovery. It is found in several blockbuster drugs and is associated with diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. The structural diversity and C–H functionalization of piperazine derivatives enhance their pharmacological profiles .

Synthesis of Piperazines

Advances in the synthesis of piperazines, focusing on C–H functionalization, have led to the development of methods to afford functionalized piperazines. These methods are crucial for expanding the structural diversity of piperazine-containing drugs, thus broadening their applications in medicinal chemistry .

Pharmacokinetics and Pharmacodynamics

The presence of nitrogen atoms in N,N,4-triphenylpiperazine-1-carboxamide allows for hydrogen bond formation, which is essential for interactions with biological receptors. This enhances the water solubility and bioavailability of drug candidates containing piperazines, thereby improving their pharmacokinetic and pharmacodynamic profiles .

Material Science

The thermal stability and electronic properties of N,N,4-triphenylpiperazine-1-carboxamide derivatives make them valuable in material science, particularly in the development of materials for electronic applications such as OLEDs .

属性

IUPAC Name |

N,N,4-triphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c27-23(25-18-16-24(17-19-25)20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLIKJJOHSDPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,4-triphenylpiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline](/img/structure/B2885004.png)

![(Z)-8-(4-fluorophenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2885007.png)

![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)